

# physicochemical properties of 7-Iodo-1-tetralone

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## Compound of Interest

Compound Name: **7-Iodo-1-tetralone**

Cat. No.: **B131972**

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## In-Depth Technical Guide to 7-Iodo-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **7-Iodo-1-tetralone**, alongside available experimental data and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.

## Core Physicochemical Properties

**7-Iodo-1-tetralone**, with the CAS Number 145485-31-0, is a substituted aromatic ketone. Its core structure consists of a tetralone scaffold with an iodine atom at the 7-position. This substitution significantly influences its chemical reactivity and potential biological activity.

## Quantitative Data Summary

A summary of the key physicochemical properties of **7-Iodo-1-tetralone** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{10}H_9IO$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	272.09 g/mol	
Melting Point	99-103 °C	<a href="#">[3]</a>
Boiling Point	Data not available	
Solubility	Data not available	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **7-Iodo-1-tetralone**.

### <sup>1</sup>H NMR Spectroscopy

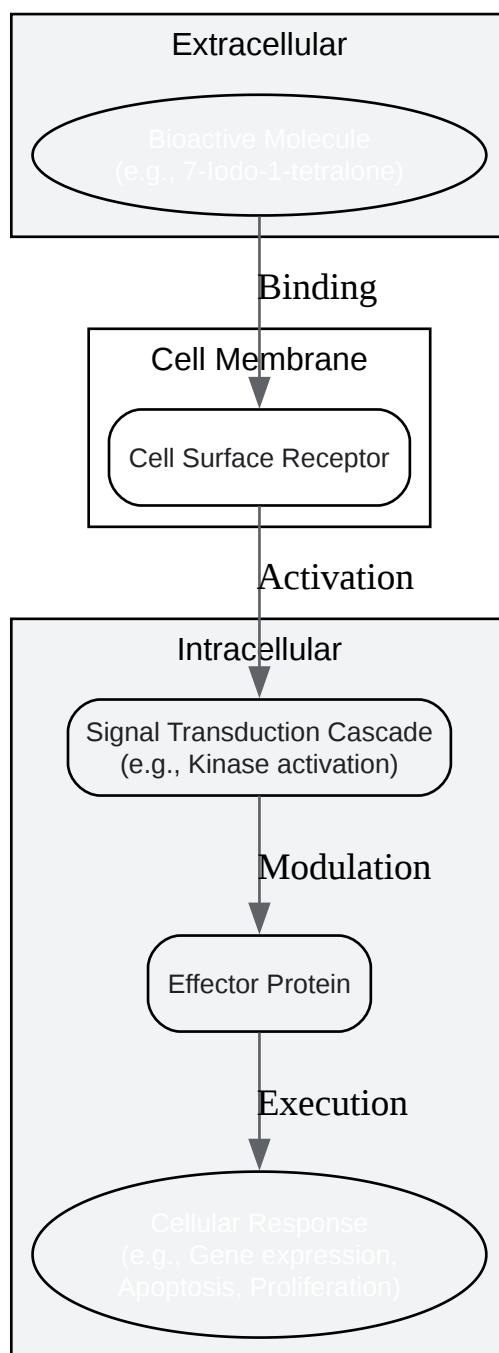
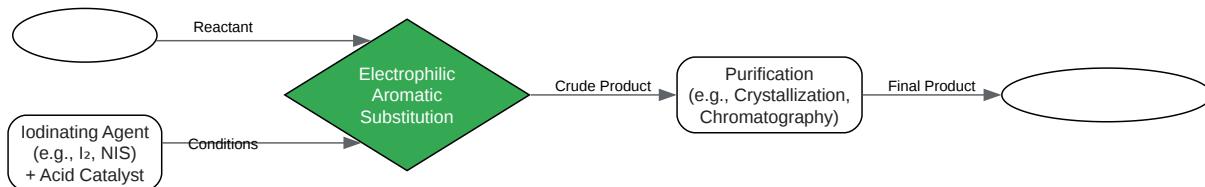
The proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A <sup>1</sup>H NMR spectrum for **7-Iodo-1-tetralone** is available and serves as a primary tool for its identification.

## Synthesis and Experimental Protocols

The synthesis of 7-substituted-1-tetralones can generally be achieved through two primary strategies: direct electrophilic aromatic substitution on the pre-existing 1-tetralone core or via ring-closing reactions of appropriately substituted precursors.[\[4\]](#)

While a specific detailed protocol for the synthesis of **7-Iodo-1-tetralone** is not readily available in the searched literature, a general methodology for the synthesis of a related compound, 7-Bromo-1-tetralone, can provide valuable insights. This synthesis involves the intramolecular Friedel-Crafts acylation of 4-(4-bromophenyl)butanoic acid.

A logical synthetic approach for **7-Iodo-1-tetralone** would be the electrophilic iodination of 1-tetralone. This reaction would introduce the iodine atom at the desired 7-position of the aromatic ring. The workflow for such a synthesis can be conceptualized as follows:



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## References

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